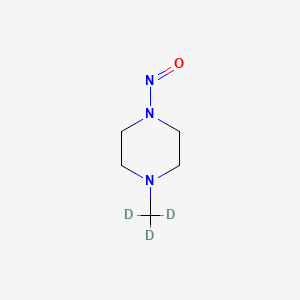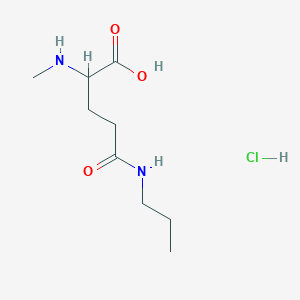
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by a piperidine ring substituted with a 4-bromo-3-methoxybenzyl group and two N,N-dimethyl groups
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methoxybenzyl chloride and N,N-dimethylpiperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-bromo-3-methoxybenzyl chloride reacts with N,N-dimethylpiperidine in the presence of a base like sodium hydride or potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use the compound to investigate its biological activity, including its effects on cellular signaling pathways and receptor binding.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:
1-(4-Chloro-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a methyl group instead of a methoxy group, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H23BrN2O |
|---|---|
Poids moléculaire |
327.26 g/mol |
Nom IUPAC |
1-[(4-bromo-3-methoxyphenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2O/c1-17(2)13-6-8-18(9-7-13)11-12-4-5-14(16)15(10-12)19-3/h4-5,10,13H,6-9,11H2,1-3H3 |
Clé InChI |
FRDZKEBJMTXRJW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


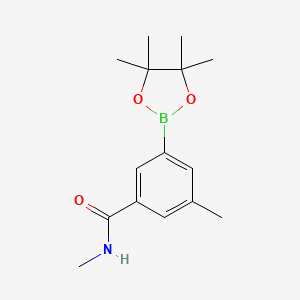
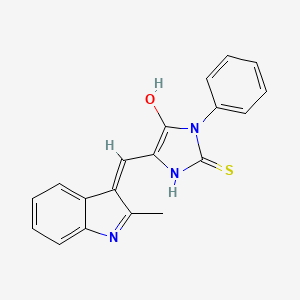

![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)


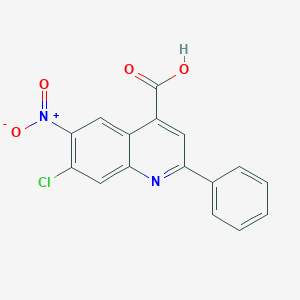
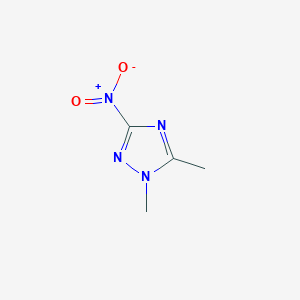

![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
